molecular formula C17H24BClFNO4 B8089359 tert-Butyl (5-chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate

tert-Butyl (5-chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate

Cat. No.: B8089359
M. Wt: 371.6 g/mol
InChI Key: CVZYUPSHMKRFAB-UHFFFAOYSA-N
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Description

tert-Butyl (5-chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate is a boronic ester derivative widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl compounds in medicinal chemistry and materials science. Its structure features a phenyl ring substituted with chloro (Cl), fluoro (F), and a tert-butyl carbamate (Boc) group, along with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) moiety. This compound serves as a key intermediate in drug discovery, enabling the introduction of aromatic fragments into target molecules .

Properties

IUPAC Name

tert-butyl N-[5-chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24BClFNO4/c1-15(2,3)23-14(22)21-12-9-10(19)8-11(13(12)20)18-24-16(4,5)17(6,7)25-18/h8-9H,1-7H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVZYUPSHMKRFAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2F)NC(=O)OC(C)(C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24BClFNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Boronate Ester Installation via Miyaura Borylation

The Miyaura borylation reaction is widely employed to install the dioxaborolane group. A representative procedure involves:

Reactants :

  • 2-Bromo-4-chloro-1-fluorobenzene (1.0 eq)

  • Bis(pinacolato)diboron (1.2 eq)

  • Potassium acetate (3.0 eq)

  • [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf), 5 mol%)

Conditions :

  • Solvent: 1,4-Dioxane

  • Temperature: 80–90°C

  • Duration: 12–16 hours

Mechanism :
The Pd-catalyzed reaction proceeds via oxidative addition of the aryl bromide to Pd(0), transmetallation with diboron reagent, and reductive elimination to yield the arylboronate.

Yield : 75–85% after column chromatography (silica gel, hexane/ethyl acetate).

Boc Protection of the Aromatic Amine

The boronate-containing intermediate is subsequently aminated and protected:

Reactants :

  • 3-Amino-5-chloro-2-fluorophenylboronic ester (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O, 1.5 eq)

  • 4-Dimethylaminopyridine (DMAP, catalytic)

Conditions :

  • Solvent: Dichloromethane

  • Temperature: 0°C → room temperature

  • Duration: 4–6 hours

Mechanism :
DMAP facilitates the nucleophilic attack of the amine on Boc₂O, forming the carbamate linkage.

Yield : 90–95% after aqueous workup.

Phase-Transfer Catalysis

Tetrabutylammonium bromide (TBAB) enhances reaction efficiency in biphasic systems (e.g., water/toluene), particularly for Boc protection steps.

Solvent Selection

Polar aprotic solvents (DMF, THF) improve boronate stability, while ethereal solvents minimize side reactions during amination.

Temperature Control

Exothermic reactions (e.g., Boc protection) require gradual warming from 0°C to prevent decomposition.

Alternative Synthetic Routes

Suzuki-Miyaura Cross-Coupling

Aryl halides pre-functionalized with Boc groups can undergo cross-coupling with boronic acids, though this method is less common due to competing deborylation.

Directed Ortho-Metalation

Directed metalation strategies using directing groups (e.g., amides) enable precise functionalization but require additional deprotection steps.

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel with hexane/ethyl acetate (4:1 → 2:1) eluent.

  • Recrystallization : Ethanol/water mixtures yield crystals with >97% purity.

Spectroscopic Data

Parameter Value Source
Molecular Weight 371.64 g/mol
Boiling Point 404.9±45.0°C
Density 1.18±0.1 g/cm³
¹H NMR (CDCl₃)δ 1.34 (s, 12H, Bpin), 1.52 (s, 9H, Boc)

Industrial-Scale Production Considerations

Catalytic System Recycling

Pd catalysts are recovered via ligand-immobilized resins to reduce costs.

Waste Management

Boric acid byproducts are neutralized with Ca(OH)₂, forming insoluble calcium borate .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (5-chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The halogen substituents can be replaced by other groups through nucleophilic substitution.

    Coupling Reactions: The boronic ester group participates in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Nucleophiles: Such as amines or thiols for substitution reactions.

    Acids or Bases: For hydrolysis reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling typically yields biaryl compounds, while substitution reactions can produce a variety of substituted aromatic compounds.

Scientific Research Applications

Synthesis Applications

  • BRAF Kinase Inhibitors
    • tert-Butyl (5-chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate is utilized as a reactant in the synthesis of BRAF kinase inhibitors. These inhibitors are crucial in cancer therapy, particularly for melanoma treatment targeting mutations in the BRAF gene. The compound's structure allows for effective interaction with the kinase enzyme, making it a valuable building block in drug design .
  • Organometallic Chemistry
    • The compound serves as a precursor in organometallic reactions. Its boron-containing moiety facilitates the formation of organoboron compounds that are pivotal in cross-coupling reactions (e.g., Suzuki-Miyaura coupling), which are widely used in forming carbon-carbon bonds in organic synthesis .

Case Study 1: Development of Anticancer Agents

Research has demonstrated that derivatives of tert-butyl carbamate compounds exhibit significant activity against various cancer cell lines. A study highlighted the synthesis of new BRAF inhibitors using tert-butyl (5-chloro-2-fluoro...) as a core structure. The resulting compounds showed promising IC50 values against melanoma cell lines, indicating potential therapeutic applications .

Case Study 2: Synthesis of Polysubstituted Ferrocenes

In another study focusing on organometallic chemistry, tert-butyl (5-chloro...) was employed to synthesize polysubstituted ferrocenesulfoxides through directed deprotometalation techniques. This approach not only showcased the versatility of the compound but also its role in advancing synthetic methodologies within organometallic frameworks .

Mechanism of Action

The mechanism of action of tert-Butyl (5-chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate involves its ability to participate in various chemical reactions due to its functional groups. The boronic ester group, for example, can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and catalysis. The carbamate group can act as a protecting group for amines, allowing for selective reactions in complex synthetic sequences.

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a family of tert-butyl carbamate-protected arylboronic esters. Key structural analogs and their distinguishing features are summarized below:

Compound Name Substituents & Positions Core Structure Molecular Weight (g/mol) CAS Number Key References
Target Compound 5-Cl, 2-F, 3-boronate Phenyl 369.6* N/A
tert-Butyl (4-chloro-3-boronophenyl)carbamate 4-Cl, 3-boronate Phenyl 339.6 330794-10-0
tert-Butyl (5-fluoro-3-boronopyridin-2-yl)carbamate 5-F, 3-boronate Pyridine 338.19 1309981-29-0
tert-Butyl (3-cyano-7-fluoro-4-boronobenzo[b]thiophen-2-yl)carbamate 3-CN, 7-F, 4-boronate Benzo[b]thiophene 418.29 2761968-90-3
tert-Butyl (3-chloro-5-boronopyridin-2-yl)carbamate 3-Cl, 5-boronate Pyridine 325.5 2716849-15-7

*Calculated based on molecular formula.

Key Observations :

  • Substituent Positioning : The target compound's 5-Cl and 2-F substituents on the phenyl ring create a steric and electronic profile distinct from analogs like the 4-Cl phenyl derivative or pyridine-based variants . This positioning may influence cross-coupling reactivity and binding in biological targets.
  • Heterocyclic vs. Phenyl Cores : Pyridine (e.g., ) and benzo[b]thiophene () analogs exhibit altered electronic properties and solubility compared to the phenyl core, impacting their utility in specific reactions or therapeutic contexts.

Example :

  • tert-Butyl (3-chloro-5-boronopyridin-2-yl)carbamate () is synthesized via Suzuki coupling of a bromopyridine precursor with a boronic ester, followed by Boc protection. The chloro substituent necessitates careful optimization to avoid side reactions during borylation.

Challenges :

  • The target compound’s 2-fluoro substituent may require selective protection to prevent interference during boronate installation .

Physicochemical Properties

Property Target Compound tert-Butyl (5-fluoro-3-boronopyridin-2-yl)carbamate tert-Butyl (3-cyano-7-fluoro-4-boronobenzo[b]thiophen-2-yl)carbamate
Purity ≥95% (typical) 95%+ 95%
Solubility Low in water; soluble in DMSO, THF Moderate in DCM, MeOH Low in polar solvents
Stability Stable at −20°C; hygroscopic Stable under inert atmosphere Light-sensitive

Notes:

  • The phenyl core of the target compound confers higher hydrophobicity compared to pyridine analogs, affecting its application in aqueous reaction conditions .

Biological Activity

tert-Butyl (5-chloro-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate is a complex organic compound with potential applications in medicinal chemistry and materials science. Its unique structure includes a tert-butyl carbamate moiety, which is commonly used as a protecting group for amines in organic synthesis. The compound also features halogen substituents (chlorine and fluorine) and a boron-containing dioxaborolane group, which may enhance its biological activity.

PropertyValue
Chemical Formula C17H24BClFNO4
Molecular Weight 371.64 g/mol
CAS Number 1269440-69-8
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 5

While specific biological activity data for this compound is limited, similar compounds with carbamate structures often exhibit significant biological properties. The presence of halogen atoms typically enhances lipophilicity and metabolic stability, potentially leading to increased biological activity. Compounds with similar functional groups have been documented to act as enzyme inhibitors or possess antimicrobial properties .

Related Studies

  • Inhibition Studies : Research on related carbamate compounds indicates that they can inhibit various enzymes. For instance, studies have shown that certain carbamates can inhibit acetylcholinesterase, an important enzyme in neurotransmission .
  • Antimicrobial Activity : Compounds containing dioxaborolane groups have been observed to exhibit antimicrobial properties against various pathogens. This suggests that this compound may also possess similar activity .
  • Cancer Research : The structural characteristics of this compound may make it a candidate for further investigation in cancer research. Compounds with similar structures have been shown to interfere with cancer cell proliferation and metastasis in preclinical models .

Case Study 1: Enzyme Inhibition

A study investigated the enzyme inhibition potential of various carbamates. The results indicated that certain derivatives showed IC50 values in the low micromolar range against specific targets such as kinases involved in cancer pathways. This suggests that this compound could be evaluated for similar inhibitory effects .

Case Study 2: Antimicrobial Properties

In another study focused on dioxaborolane compounds, several derivatives were tested against bacterial strains. The results demonstrated significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics. This indicates the potential of this compound as an antimicrobial agent .

Q & A

Q. What are the key synthetic routes for preparing this compound, and how can researchers optimize reaction yields?

  • Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling or sequential functionalization of a phenylboronate ester precursor. For example:
  • Step 1 : Introduce the dioxaborolane group using a Miyaura borylation reaction with bis(pinacolato)diboron under palladium catalysis .
  • Step 2 : Install the carbamate group via reaction with tert-butyl chloroformate in the presence of a base (e.g., DIEA) .
  • Step 3 : Purify intermediates using reverse-phase flash chromatography (RP-FC) or preparative HPLC to achieve >95% purity .
  • Yield Optimization : Use anhydrous solvents (e.g., dry DMF), HATU/DIEA coupling systems for amide formation, and argon atmospheres to prevent hydrolysis of the boronate ester .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Confirm the presence of the tert-butyl group (δ ~1.3 ppm, singlet in 1^1H NMR) and the dioxaborolane protons (δ ~1.3 ppm, multiplet) .
  • High-Resolution Mass Spectrometry (HR-ESI-MS) : Verify the molecular ion peak (e.g., [M+H+^+] at m/z calculated for C17_{17}H23_{23}BClFNO4_4: 402.1384) .
  • HPLC : Use C18 columns with acetonitrile/water gradients to assess purity (>98%) and detect hydrolyzed byproducts (e.g., free boronic acid) .

Advanced Research Questions

Q. What experimental parameters influence the stability of the dioxaborolane moiety during Suzuki-Miyaura cross-coupling reactions?

  • Methodological Answer :
  • Solvent Choice : Use aprotic solvents (e.g., THF, DMF) to minimize hydrolysis. Aqueous bases (e.g., Na2_2CO3_3) should be added slowly to avoid boronate ester degradation .
  • Catalyst-Ligand Systems : Pd(PPh3_3)4_4 or SPhos-Pd-G3 catalysts improve stability by reducing side reactions. Ligands with electron-donating groups enhance transmetalation efficiency .
  • Temperature Control : Maintain reactions at 60–80°C; higher temperatures accelerate boronate decomposition. Monitor via TLC or in situ IR spectroscopy .

Q. How can researchers resolve contradictions in reaction yields when using different palladium catalysts?

  • Methodological Answer :
  • Systematic Screening : Test catalysts (e.g., Pd(OAc)2_2, PdCl2_2(dppf)) with varying ligands (e.g., XPhos, SPhos) to identify optimal combinations for specific aryl halide partners .
  • Kinetic Studies : Use stopped-flow NMR to monitor intermediate formation rates. For example, bulky ligands may slow transmetalation but improve selectivity .
  • Computational Modeling : Employ density functional theory (DFT) to predict catalyst-substrate interactions and rationalize yield discrepancies .

Q. What strategies optimize the carbamate group’s stability under acidic/basic conditions during multi-step syntheses?

  • Methodological Answer :
  • Deprotection Conditions : Use trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v) for selective tert-butyl removal without boronate cleavage. Avoid prolonged exposure to strong bases (e.g., NaOH) to prevent carbamate hydrolysis .
  • Protecting Group Alternatives : For acid-sensitive intermediates, consider Fmoc or Alloc carbamates, which are cleaved under milder conditions .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s reactivity in cross-coupling versus nucleophilic substitution reactions?

  • Methodological Answer :
  • Controlled Experiments : Compare reactivity using identical substrates (e.g., aryl bromides vs. iodides) and quantify boronate ester conversion via 11^{11}B NMR .
  • Steric and Electronic Analysis : The electron-withdrawing fluoro and chloro substituents on the phenyl ring may hinder nucleophilic attack but enhance Suzuki coupling efficiency. Use Hammett parameters to predict substituent effects .

Tables for Key Parameters

Parameter Optimal Conditions References
Suzuki Coupling CatalystPd(PPh3_3)4_4 (2 mol%)
Carbamate DeprotectionTFA/CH2_2Cl2_2 (1:1 v/v, 1 h, RT)
Boronate Stability (pH)pH 7–9 (aqueous base)
Purity AssessmentHPLC (C18, 70:30 MeCN/H2_2O)

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